[2-(4-Chlorophenyl)indolizin-3-yl]methanamine is a chemical compound characterized by its unique structure and potential biological applications. Its molecular formula is , and it has a molecular weight of 256.73 g/mol. This compound belongs to the indolizine family, which are aromatic compounds known for their diverse biological activities and synthetic utility in medicinal chemistry.
The compound is classified as an indolizine derivative, which features a bicyclic structure comprising an indole and a pyridine-like ring. The presence of a chlorine atom on the phenyl group and a methanamine substituent on the indolizine core significantly influences its chemical properties and potential reactivity. The compound can be found in various chemical databases, including PubChem, where it is cataloged under the identifier 1176689-43-2 .
The synthesis of [2-(4-Chlorophenyl)indolizin-3-yl]methanamine typically involves several key steps:
The reaction conditions may vary, but they typically involve refluxing in solvents like ethanol or dichloroethane, often under inert atmospheres to prevent oxidation or moisture interference. The use of thin-layer chromatography (TLC) is common for monitoring reaction progress.
The molecular structure of [2-(4-Chlorophenyl)indolizin-3-yl]methanamine can be represented using various notations:
InChI=1S/C15H13ClN2/c16-12-6-4-11(5-7-12)14-9-13-3-1-2-8-18(13)15(14)10-17/h1-9H,10,17H2
C1=CC2=CC(=C(N2C=C1)CN)C3=CC=C(C=C3)Cl
This data indicates a complex arrangement of carbon, nitrogen, and chlorine atoms that contribute to its aromatic character and potential reactivity .
The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the presence of the expected functional groups.
The compound exhibits reactivity typical of indolizine derivatives:
The use of reagents like
CAS No.: 6596-96-9
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3